Aurone-Derived Alkaline Phosphatase Inhibition
1-Benzofuran-3,5-diol itself lacks direct IC50 data for alkaline phosphatase (AP); however, its 5-hydroxy-3(2H)-benzofuranone tautomer serves as the obligatory precursor for 2-benzylidenebenzofuran-3(2H)-one (aurone) derivatives that rank among the most potent AP inhibitors reported. In a head-to-head study, aurone 20 derived from this scaffold achieved an IC50 of 1.055 ± 0.029 µM against tissue-nonspecific alkaline phosphatase, surpassing the unsubstituted benzofuran-3(2H)-one-derived analog (IC50 = 2.163 ± 0.048 µM) by approximately 2-fold [1]. Derivative-dependent potency spans two orders of magnitude (1.055 to >100 µM), directly demonstrating that the 5-hydroxy substituent—a distinguishing feature of 1-benzofuran-3,5-diol—is a critical structural determinant for high-affinity AP engagement by the aurone product class [1]. In contrast, the 3,6-dihydroxy isomer cannot generate the analogous 5-hydroxy-3(2H)-benzofuranone tautomer and is therefore structurally excluded from this activity space.
| Evidence Dimension | Alkaline phosphatase IC50 of aurone derivatives synthesized from benzofuran-3(2H)-one scaffold |
|---|---|
| Target Compound Data | Aurone 20 (derived from 5-hydroxybenzofuran-3(2H)-one tautomer of 1-benzofuran-3,5-diol): IC50 = 1.055 ± 0.029 µM |
| Comparator Or Baseline | Aurone 12 (derived from unsubstituted benzofuran-3(2H)-one, lacking 5-hydroxy): IC50 = 2.163 ± 0.048 µM; chalcone precursors: IC50 range 4.311–6.231 µM |
| Quantified Difference | Aurone 20: ~2.05-fold more potent than aurone 12; ~4.1-fold more potent than the most active chalcone (1, IC50 = 4.311 µM) |
| Conditions | In vitro fluorometric alkaline phosphatase inhibition assay; tissue-nonspecific AP; triplicate determinations; IC50 ± SEM at pH ~9.8 |
Why This Matters
Procurement of 1-benzofuran-3,5-diol specifically enables access to the most potent AP-inhibitory aurone chemotype reported to date, a capability not replicable with the 3,6-dihydroxy isomer or benzofuran-3(2H)-one lacking the 5-hydroxy group.
- [1] Ibrar A, Zaib S, Jabeen F, et al. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances, 2021, 11, 35077–35092. DOI: 10.1039/D1RA07397A. View Source
